4-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenyl-1,3-thiazole-5-carboxamide
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Overview
Description
4-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a pyrimidine moiety, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with an appropriate electrophile.
Attachment of the Sulfamoyl Group: The sulfamoyl group is incorporated through a sulfonation reaction, typically using a sulfonyl chloride reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies related to DNA cleavage and anti-angiogenic activities, making it a candidate for cancer therapy research.
Chemical Research: The compound’s unique structure makes it a subject of interest in the study of heterocyclic chemistry and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By binding to the active site of these enzymes, the compound disrupts their normal function, leading to the inhibition of cancer cell growth and angiogenesis .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- N-(3-hydroxyphenyl)-4-methyl-2-phenylthiazole-5-carboxamide
- Sulfamerazine
Uniqueness
4-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenyl-1,3-thiazole-5-carboxamide stands out due to its combination of a thiazole ring, a pyrimidine moiety, and a sulfamoyl group
Properties
Molecular Formula |
C22H19N5O3S2 |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
4-methyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C22H19N5O3S2/c1-14-12-13-23-22(24-14)27-32(29,30)18-10-8-17(9-11-18)26-20(28)19-15(2)25-21(31-19)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,26,28)(H,23,24,27) |
InChI Key |
NFEFJRUBDLAVLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(N=C(S3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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